5-(4-methylphenyl)-N-(4-sulfamoylbenzyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxazole ring, a carboxamide group, and sulfonamide and methylphenyl substituents.
Preparation Methods
The synthesis of 5-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-3-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
5-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
5-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
2-(4-(methylsulfonyl)phenyl)benzimidazoles: These compounds are selective cyclooxygenase-2 inhibitors and have anti-inflammatory properties.
Methaqualone analogues: These compounds share structural similarities and are studied for their pharmacological properties
Properties
Molecular Formula |
C18H17N3O4S |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-[(4-sulfamoylphenyl)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H17N3O4S/c1-12-2-6-14(7-3-12)17-10-16(21-25-17)18(22)20-11-13-4-8-15(9-5-13)26(19,23)24/h2-10H,11H2,1H3,(H,20,22)(H2,19,23,24) |
InChI Key |
PYNMBROJKOULFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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